(3E)-3,4-diiodobut-3-en-1-ol
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Overview
Description
(3E)-3,4-diiodobut-3-en-1-ol is an organic compound characterized by the presence of two iodine atoms attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3,4-diiodobut-3-en-1-ol can be achieved through several methods. One common approach involves the halogenation of butenol derivatives. For instance, starting from but-3-en-1-ol, the compound can be synthesized via an iodination reaction using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3E)-3,4-diiodobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into diiodobutanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the iodine atoms with other functional groups like hydroxyl, amino, or alkyl groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at room temperature.
Major Products Formed
Oxidation: Formation of 3,4-diiodobut-3-enal or 3,4-diiodobutanoic acid.
Reduction: Formation of 3,4-diiodobutane.
Substitution: Formation of 3,4-dihydroxybut-3-en-1-ol or 3,4-diaminobut-3-en-1-ol.
Scientific Research Applications
(3E)-3,4-diiodobut-3-en-1-ol has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting iodine-sensitive pathways.
Materials Science: Explored for its use in the fabrication of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.
Biological Studies: Studied for its effects on biological systems, including its potential as an antimicrobial or antiviral agent.
Mechanism of Action
The mechanism of action of (3E)-3,4-diiodobut-3-en-1-ol involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s halogenated structure also allows it to participate in halogen bonding, which can influence molecular recognition and binding processes.
Comparison with Similar Compounds
Similar Compounds
(3E)-3,4-dibromobut-3-en-1-ol: Similar structure but with bromine atoms instead of iodine.
(3E)-3,4-dichlorobut-3-en-1-ol: Similar structure but with chlorine atoms instead of iodine.
(3E)-3,4-difluorobut-3-en-1-ol: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
(3E)-3,4-diiodobut-3-en-1-ol is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and biological activity compared to its brominated, chlorinated, or fluorinated counterparts. The larger atomic size and higher polarizability of iodine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1126638-97-8 |
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Molecular Formula |
C4H6I2O |
Molecular Weight |
323.90 g/mol |
IUPAC Name |
(E)-3,4-diiodobut-3-en-1-ol |
InChI |
InChI=1S/C4H6I2O/c5-3-4(6)1-2-7/h3,7H,1-2H2/b4-3+ |
InChI Key |
KFWRSOSXIKPECC-ONEGZZNKSA-N |
Isomeric SMILES |
C(CO)/C(=C\I)/I |
Canonical SMILES |
C(CO)C(=CI)I |
Purity |
95 |
Origin of Product |
United States |
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